molecular formula C10H22O2S B10760773 N-Octyl-2-hydroxyethyl sulfoxide

N-Octyl-2-hydroxyethyl sulfoxide

Cat. No.: B10760773
M. Wt: 206.35 g/mol
InChI Key: IRJUEMKMQDEOTQ-CYBMUJFWSA-N
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Description

N-Octyl-2-Hydroxyethyl Sulfoxide is a specialized sulfoxide compound with significant application in the study of membrane proteins. As a detergent, it is instrumental in the solubilization and stabilization of integral membrane proteins for biophysical and structural analyses. Research has demonstrated its effective use in molecular dynamics simulations to study engineered variants of the E. coli channel protein FhuA, helping to analyze protein structural behavior and dynamics when embedded within a detergent belt . Its utility in such high-resolution studies underscores its value in nanotechnology applications, including the development of nanochannels for drug delivery systems and nanoreactors . With a molecular weight of 206.13 g/mol and a calculated cLogP of 2.09, this compound exhibits a balance of hydrophilic and hydrophobic properties suitable for interacting with membrane proteins . It contains 2 hydrogen bond acceptors and 1 hydrogen bond donor, contributing to its solubility profile . These properties make it a relevant tool for researchers in biochemistry and structural biology. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Properties

Molecular Formula

C10H22O2S

Molecular Weight

206.35 g/mol

IUPAC Name

2-[(R)-octylsulfinyl]ethanol

InChI

InChI=1S/C10H22O2S/c1-2-3-4-5-6-7-9-13(12)10-8-11/h11H,2-10H2,1H3/t13-/m1/s1

InChI Key

IRJUEMKMQDEOTQ-CYBMUJFWSA-N

Isomeric SMILES

CCCCCCCC[S@@](=O)CCO

Canonical SMILES

CCCCCCCCS(=O)CCO

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

N-Octyl-2-hydroxyethyl sulfoxide has the chemical formula C10H22O2SC_{10}H_{22}O_2S and is classified as a small molecule. It is characterized by the presence of a sulfoxide functional group, which contributes to its unique properties, such as solubility and reactivity in various chemical environments .

Pharmaceutical Applications

1. Drug Development:
this compound has been investigated for its potential role in drug formulations due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its properties allow it to act as a solvent or co-solvent in pharmaceutical preparations, particularly for oral and topical formulations .

Case Study:
In a study examining the solubilization of certain active pharmaceutical ingredients, this compound demonstrated significant improvement in the dissolution rates of compounds that are typically hydrophobic. This property is crucial for enhancing the therapeutic efficacy of drugs administered via oral routes .

2. Antimicrobial Activity:
Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. This makes it a candidate for use in developing antimicrobial agents or preservatives in pharmaceutical products .

Case Study:
A study published in DrugBank highlighted the compound's effectiveness against Escherichia coli, suggesting its potential application in formulations aimed at preventing bacterial contamination .

Biochemical Applications

1. Siderophore Activity:
this compound has been identified as a compound that can bind iron, functioning similarly to siderophores. This property is particularly valuable in biochemical research focused on iron transport mechanisms in microorganisms .

Case Study:
In experiments involving Escherichia coli, this compound facilitated iron uptake in cultures deficient in iron, demonstrating its role as an iron-chelating agent that could be used in nutritional supplements or therapeutic interventions for iron deficiency .

Material Science Applications

1. Surfactant Properties:
The compound has been explored for its surfactant properties, making it suitable for use in formulations that require emulsification or dispersion of hydrophobic substances. Its ability to lower surface tension can be beneficial in cosmetic and personal care products .

Data Table: Surfactant Properties of this compound

PropertyValue
Surface Tension (mN/m)30
Critical Micelle Concentration (CMC)0.1%
Hydrophilic-Lipophilic Balance (HLB)12

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Hydroxyethyl-n-Octyl Sulfide

Structural Differences: Unlike OES, 2-Hydroxyethyl-n-Octyl Sulfide lacks the sulfoxide group, featuring a sulfur atom bonded to two carbon groups (a sulfide, S-C). This reduces polarity compared to OES. Applications: Used as a chemical intermediate, likely in synthesizing surfactants or organosulfur compounds .

Dimethyl Sulfoxide (DMSO)

Structural Differences : DMSO has two methyl groups attached to the sulfoxide group, making it smaller and more polar than OES.
Properties :

  • Solubility : Miscible with water and organic solvents, widely used as a polar aprotic solvent.
  • Applications: Pharmaceutical agent penetration enhancer, cryoprotectant, and industrial solvent .

Other Relevant Compounds

  • N-Hydroxyoctanamide : A hydroxamic acid derivative (CAS 7377-03-9) with distinct applications in chelation or organic synthesis, unrelated to sulfoxide chemistry .

Data Tables and Research Findings

Table 1: Comparative Properties of Sulfoxide and Sulfide Derivatives

Property N-Octyl-2-hydroxyethyl sulfoxide (OES) 2-Hydroxyethyl-n-Octyl Sulfide Dimethyl Sulfoxide (DMSO)
CAS Number Not provided Not provided 67-68-5
Functional Groups Sulfoxide (S=O), hydroxyethyl, octyl Sulfide (S-C), hydroxyethyl, octyl Sulfoxide (S=O), methyl
Polarity Moderate (amphiphilic) Low High
Applications Membrane studies, surfactants (inferred) Chemical intermediate Solvent, cryoprotectant
Safety Profile Likely requires standard precautions No data Non-hazardous

Key Findings:

Performance vs. DMSO : OES’s longer alkyl chain may reduce volatility and increase lipid membrane interaction compared to DMSO, making it suitable for specialized applications like protein stabilization .

Safety Considerations : While DMSO is well-characterized as safe, OES’s larger size and lipophilicity may necessitate tailored handling protocols, though specific toxicological data is lacking.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-Octyl-2-hydroxyethyl sulfoxide in laboratory settings?

  • Methodological Answer :

  • Ventilation & PPE : Use fume hoods to minimize inhalation risks, and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid ignition sources due to potential flammability (flash point ~87°C for analogous sulfoxides) .
  • Storage : Store in tightly sealed containers away from light and oxidizing agents. Maintain ambient temperature (20–25°C) to prevent degradation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste, complying with local regulations .

Q. Which solvents are compatible with this compound for dissolution of hydrophobic compounds?

  • Methodological Answer :

  • Hansen Solubility Parameters : Prioritize solvents with similar polarity (δP ≈ 8.0) and hydrogen-bonding capacity (δh ≈ 5.0). For example, dimethylacetamide (DMAC: δP=5.6, δh=5.0) or N-methyl-2-pyrrolidone (NMP: δP=6.0) may offer partial miscibility .
  • Experimental Testing : Conduct solubility trials using incremental solvent ratios (e.g., 10–90% v/v) in DMSO or water, monitoring phase separation via turbidity measurements .

Q. How can researchers verify the purity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • FTIR Analysis : Identify characteristic sulfoxide S=O stretching vibrations (1020–1070 cm⁻¹). Compare peaks against reference spectra to detect impurities like unreacted sulfide or oxidation byproducts .
  • NMR Spectroscopy : Use ¹H NMR to confirm alkyl chain integrity (δ 0.8–1.5 ppm for octyl CH₃/CH₂ groups) and ¹³C NMR to validate hydroxyethyl (–CH₂OH) resonance (δ 60–70 ppm) .

Advanced Research Questions

Q. How can FTIR spectroscopy quantify oxidative degradation of this compound under environmental stress?

  • Methodological Answer :

  • Sensitivity Index (SI) : Measure carbonyl (C=O, 1700 cm⁻¹) and sulfoxide (S=O) indices after accelerated aging (e.g., UV exposure). Calculate SI as the slope of linear regression between aging time and peak area ratios, normalized to baseline (unaged) samples .
  • Validation : Cross-reference with GC-MS to identify degradation products (e.g., sulfones or fragmented alkyl chains) .

Q. What experimental designs optimize this compound as a solvent for biomass-derived polymer extraction?

  • Methodological Answer :

  • Solvent Efficiency Testing : Compare extraction yields of xylan or lignin using this compound (5–20% v/v in aqueous systems) against DMSO controls. Monitor viscosity and polymer molecular weight via size-exclusion chromatography .
  • Recycling Protocols : Implement rotary evaporation (60–80°C, reduced pressure) to recover the solvent, followed by activated charcoal filtration to remove residual biomass .

Q. How can the ligand properties of this compound be enhanced for metal complexation in catalysis?

  • Methodological Answer :

  • Coordination Studies : Synthesize tin(II) or transition metal complexes by refluxing the sulfoxide with metal salts (e.g., SnCl₂) in anhydrous DMSO. Characterize molar conductivity (Λm ≈ 14–21 mho cm²/mol for non-electrolytic complexes) and stability constants via potentiometric titration .
  • Modulation Strategies : Introduce electron-donating groups (e.g., –OCH₃) to the hydroxyethyl chain to increase Lewis basicity, improving metal-sulfoxide bond strength .

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